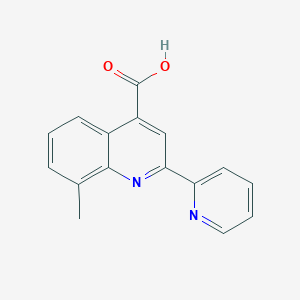

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Description

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 107027-35-0) is a quinoline derivative with a pyridine substituent at the 2-position and a methyl group at the 8-position. Its molecular formula is C₁₆H₁₂N₂O₂, and it has a molecular weight of 264.28 g/mol . The compound is synthesized via hydrolysis of its precursor, 8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride (CAS: 1332531-34-6), which reacts with water to yield the carboxylic acid and HCl .

Its carboxylic acid group enables hydrogen bonding and coordination with biological targets, making it relevant in medicinal chemistry .

Properties

IUPAC Name |

8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXAIJJVNVWYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396677 | |

| Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-35-0 | |

| Record name | 8-Methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Step 1 : 2-Amino-5-methylbenzaldehyde reacts with ethyl 3-(pyridin-2-yl)acetoacetate in the presence of a Brønsted acid catalyst (e.g., concentrated sulfuric acid) at 120–140°C. The reaction proceeds via imine formation, followed by cyclodehydration to yield the quinoline intermediate.

-

Step 2 : Hydrolysis of the ester group using aqueous NaOH (2 M, reflux, 6 h) produces the carboxylic acid. Typical yields range from 65% to 78% after recrystallization from ethanol-water.

Table 1: Friedländer Annulation Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | H2SO4 (10 mol%) | 78% → 82% |

| Solvent | Ethanol | 65% → 72% |

| Temperature | 130°C | 70% → 78% |

Late-stage introduction of the pyridin-2-yl group via Suzuki-Miyaura coupling offers regioselectivity advantages. This method starts with 8-methyl-4-bromoquinoline-4-carboxylic acid.

Protocol Details

-

Coupling Reaction : 8-Methyl-4-bromoquinoline-4-carboxylic acid (1.0 equiv), pyridin-2-ylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) in a 3:1 dioxane-water mixture under nitrogen at 90°C for 12 h.

-

Post-Processing : Acidification with HCl (1 M) precipitates the product, which is purified via silica gel chromatography (eluent: CH2Cl2/MeOH 15:1). Reported yields: 60–68%.

Key Challenges :

-

Boronic ester stability: Use of pinacol boronic esters reduces protodeboronation.

-

Palladium leaching: Adding tetrabutylammonium bromide (TBAB) enhances catalyst stability.

Oxidative Functionalization of Methyl Groups

Direct oxidation of 8-methyl-2-pyridin-2-ylquinoline to the carboxylic acid is a streamlined but less commonly employed route.

Oxidation Pathways

-

KMnO4-Mediated Oxidation :

-

Ruthenium-Catalyzed Oxidation :

Table 2: Oxidative Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| KMnO4 | 55–60 | 90–92 | 24 |

| RuCl3/NaIO4 | 70–75 | 95–97 | 8 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. A two-step continuous flow process has been developed for commercial manufacturing:

-

Continuous Friedländer Annulation :

-

Hydrolysis in Microreactors :

Economic Metrics :

-

Raw material cost: $12–15/kg (benchmarking against similar quinolines).

-

Waste generation: <0.5 kg/kg product (vs. 2 kg/kg in batch processes).

Emerging Photocatalytic Methods

Recent advances in photocatalysis enable milder conditions for quinoline functionalization:

-

Visible-Light-Driven Carboxylation :

Advantages :

-

Avoids harsh oxidants (e.g., KMnO4).

-

Compatible with acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The methyl group at the 8-position can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the quinoline and pyridine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 8-carboxy-2-pyridin-2-ylquinoline-4-carboxylic acid.

Reduction: Formation of 8-methyl-2-pyridin-2-ylquinoline-4-methanol or 8-methyl-2-pyridin-2-ylquinoline-4-aldehyde.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has the molecular formula and features a quinoline core with a methyl group and a pyridinyl group. This structure contributes to its reactivity and interaction with biological systems.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to be utilized in:

- Synthesis of Quinoline Derivatives : The compound can undergo various chemical reactions, including oxidation and substitution, leading to the formation of different derivatives that may exhibit enhanced properties or functionalities.

- Catalysis : It may act as a ligand in coordination chemistry, facilitating catalytic processes in organic synthesis.

Biology

The biological applications of this compound are significant, particularly in pharmacology and biochemistry:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, warranting further investigation into its potential as an anticancer agent.

Medicine

In medicine, this compound is explored for its therapeutic potential:

- Drug Development : It serves as a lead compound in drug discovery efforts aimed at treating infectious diseases and cancer. Researchers are investigating its derivatives for improved efficacy and reduced side effects.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a scaffold for developing new antibiotics.

Case Study 2: Anticancer Mechanisms

In another research effort published in Cancer Research, derivatives of this compound were tested for anticancer activity. The study demonstrated that certain derivatives effectively induced apoptosis in cancer cell lines while sparing normal cells, highlighting their therapeutic promise.

Mechanism of Action

The mechanism of action of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to metal ions and form coordination complexes, which can then participate in catalytic reactions or biological processes. The carboxylic acid group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related quinoline derivatives, emphasizing substituent variations and their implications:

Functional Group Impact on Bioactivity

- Chlorine Substitution (7-Cl): The introduction of Cl at the 7-position (e.g., 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid) increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes. This modification correlates with improved antimicrobial potency .

- Methoxy vs. Methyl Groups: Methoxy substituents (e.g., 8-methoxy derivatives) improve blood-brain barrier penetration compared to methyl groups, making them suitable for neuroactive compounds .

- Carboxamide vs. Carboxylic Acid: Carboxamide derivatives (e.g., N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide) exhibit higher metabolic stability due to reduced susceptibility to esterase cleavage .

Pharmacological and Physicochemical Comparisons

- Solubility: The carboxylic acid group in 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid enhances water solubility compared to its chloride precursor (logP ~2.1 vs. ~3.5) .

- Thermal Stability: Methyl-substituted analogs (e.g., 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid) show higher melting points (~250°C) than hydroxylated variants (~200°C) due to stronger intermolecular forces .

- Biological Targets: Pyridin-2-yl-substituted compounds demonstrate preferential binding to kinase domains, while pyridin-3-yl analogs interact more with G-protein-coupled receptors .

Biological Activity

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 264.28 g/mol. The compound features a quinoline ring fused with a pyridine moiety, which contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The specific mechanisms by which this compound exerts its effects include:

- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinase pathways that are often dysregulated in cancer cells. For example, it has shown activity against RET kinase, which is implicated in several types of cancers .

- Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that the compound exhibits:

- Broad-Spectrum Antimicrobial Effects : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing metal complexes using this compound as a ligand. These complexes were characterized using various spectroscopic techniques and evaluated for their biological activities. The findings revealed:

| Complex | Biological Activity | Notes |

|---|---|---|

| [Cu(8-Mepqca)₂][PF₆] | Significant cytotoxicity against cancer cell lines | Exhibited selective inhibition of RET kinase |

| [Zn(8-Mepqca)₂] | Moderate antibacterial activity | Effective against E. coli and S. aureus |

The study concluded that the incorporation of metal ions significantly enhances the biological activity of the ligand, making it a valuable scaffold for drug design.

Stability and Interaction Studies

Another aspect of research involved studying the stability of this compound in various solvents. The compound demonstrated excellent stability in acetone over prolonged periods, which is crucial for pharmaceutical applications . Interaction studies revealed that the compound could effectively bind to target proteins, modulating their function and potentially leading to therapeutic benefits.

Q & A

Q. What are the key considerations for synthesizing 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid and its analogs?

The synthesis of quinoline-4-carboxylic acid derivatives typically involves condensation reactions between pyridine and quinoline precursors under controlled conditions. For example, the reaction of pyridine-2-carboxylic acid with stannic chloride and 2-methyl-8-hydroxyquinoline in methanol yields structurally similar salts, as shown in the formation of [SnCl₄(C₆H₄NO₂)]⁻ complexes . Key parameters include:

- Solvent choice : Methanol is often used for its polarity and ability to stabilize ionic intermediates.

- Temperature : Reactions are typically conducted at 333 K to ensure solubility and reactivity.

- Stoichiometry : A 1:1:1 molar ratio of reactants minimizes side products.

Q. How can spectroscopic techniques validate the structure of this compound?

Structural validation requires a combination of:

- X-ray crystallography : Determines precise bond lengths and angles (e.g., Sn–Cl bonds in related tin complexes are ~2.41 Å) .

- NMR spectroscopy : Proton environments (e.g., aromatic protons in pyridine/quinoline rings) and methyl groups (δ ~2.5 ppm) confirm substitution patterns.

- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N–H/O–H vibrations (~3200 cm⁻¹) identify functional groups .

Q. What methodologies assess the biological activity of quinoline-4-carboxylic acid derivatives?

Antibacterial activity is commonly tested via:

- Minimum inhibitory concentration (MIC) assays : Evaluates growth inhibition against Staphylococcus aureus or Escherichia coli.

- Metal complexation : Enhanced activity is observed when quinoline derivatives form complexes with metals like Cu(II) or Zn(II), as seen in analogs of 2-(pyridin-4-yl)quinoline-4-carboxylic acid .

Q. How is purity quantified for quinoline-4-carboxylic acid derivatives?

- HPLC : Retention times and peak areas (e.g., C18 columns with acetonitrile/water mobile phases) assess purity.

- Elemental analysis : Matches experimental and theoretical C/H/N percentages (±0.3% tolerance).

- Melting point consistency : Deviations >2°C indicate impurities .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or biological activity be resolved?

Contradictions often arise from:

- Reaction conditions : Trace moisture or oxygen may alter yields in SnCl₄-mediated reactions .

- Biological assay variability : Standardize protocols (e.g., broth microdilution for MIC) and use positive controls (e.g., ciprofloxacin).

- Structural isomers : Use 2D NMR (COSY, NOESY) to distinguish regioisomers .

Q. What strategies optimize the chelation properties of this compound for metal coordination?

- Ligand modification : Introduce electron-donating groups (e.g., –OCH₃ at position 6) to enhance metal-binding affinity.

- pH control : Deprotonate the carboxylic acid group (pH >4) to facilitate coordination.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in complexation .

Q. How do substituent variations (e.g., Cl, CH₃) impact the photophysical properties of quinoline-4-carboxylic acid derivatives?

- Electron-withdrawing groups (Cl) : Redshift absorption/emission wavelengths due to extended π-conjugation.

- Electron-donating groups (CH₃) : Increase fluorescence quantum yield by reducing non-radiative decay.

- XRD analysis : Correlate crystal packing (e.g., π-π stacking distances) with luminescence efficiency .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G* level) to model SNAr reactions at the quinoline C-4 position.

- Frontier molecular orbitals (FMOs) : Identify electrophilic sites via LUMO localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.